![molecular formula C10H9ClN2O B189266 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887582-84-5](/img/structure/B189266.png)
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. This compound has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. However, this compound may also have some toxic effects on normal cells, which may limit its use in certain applications.
実験室実験の利点と制限
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several advantages as a research tool. It is relatively easy to synthesize and has been reported to have good yields and purity. This compound has also shown promising results in several areas of research, including cancer and neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. It may have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more potent and selective analogs of this compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various areas of research. Additionally, this compound may be investigated for its potential applications in other areas of research, such as infectious diseases and inflammation.
合成法
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized by several methods, including the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. These methods have been reported to yield 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with good yields and purity.
科学的研究の応用
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research, where this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and also to induce apoptosis (programmed cell death) in cancer cells. This compound has also been investigated for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
特性
CAS番号 |
887582-84-5 |
|---|---|
製品名 |
3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
3-(2-chloroethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c11-5-4-8-7-12-9-3-1-2-6-13(9)10(8)14/h1-3,6-7H,4-5H2 |
InChIキー |
QCYFMWQTOLAYBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
正規SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
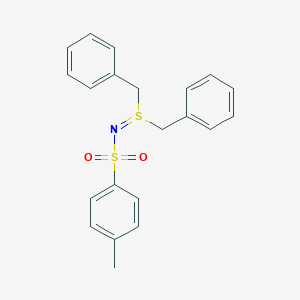
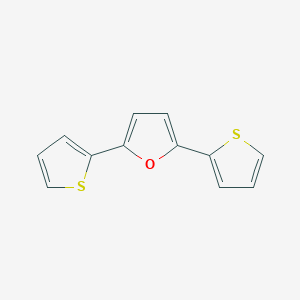
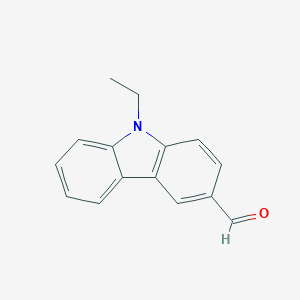




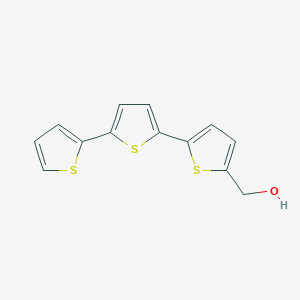
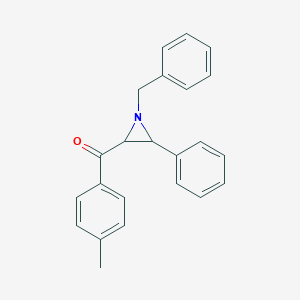
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
